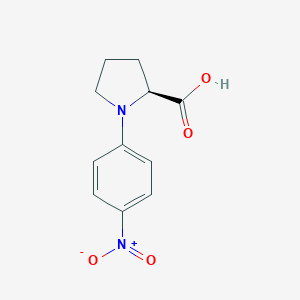

N-(4-Nitrophenyl)-L-proline

Description

BenchChem offers high-quality N-(4-Nitrophenyl)-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenyl)-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUGUORNGRELOH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924077 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122092-18-6 | |

| Record name | 1-(4-Nitrophenyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility Profile & Process Optimization for N-(4-Nitrophenyl)-L-proline

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for N-(4-Nitrophenyl)-L-proline , a critical chiral intermediate in organocatalysis and pharmaceutical synthesis.

Executive Summary

N-(4-Nitrophenyl)-L-proline (CAS: 122092-18-6) represents a distinct class of N-aryl amino acids where the hydrophilic nature of the native proline is modulated by the hydrophobic, electron-withdrawing 4-nitrophenyl group. Unlike native L-proline, which exhibits high water solubility (162 g/100 mL at 25°C), the N-(4-nitrophenyl) derivative displays a solubility profile shifted significantly towards organic polar aprotic and protic solvents.

This guide provides a rigorous framework for:

-

Predicting Solubility Behavior: Based on Structure-Property Relationships (SPR).

-

Experimental Determination: A validated laser-monitoring protocol for precise solubility measurement.

-

Process Optimization: Solvent selection strategies for recrystallization and extraction based on thermodynamic principles.

Physicochemical Profile & Structure-Solubility Analysis[1]

To select the optimal solvent system, one must first deconstruct the molecular interactions governing the solute-solvent matrix.

Structural Determinants

-

Pyrrolidine Ring (Core): Provides a semi-rigid scaffold.

-

Carboxylic Acid (-COOH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It renders the molecule pH-sensitive; solubility in aqueous media is high at pH > pKa (carboxylate form) but low at pH < pKa (free acid form).

-

4-Nitrophenyl Group:

-

Hydrophobicity: Introduces significant lipophilicity (

- -

Electronic Effect: The strong electron-withdrawing nitro group (

) reduces the basicity of the nitrogen, preventing zwitterion formation that typically stabilizes amino acids in water.

-

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH and -NO2 groups; compatible with phenyl ring. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions stabilize the polar nitro group; excellent for synthesis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solvation of the hydrophobic phenyl moiety. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Useful for extraction; often used as the "good" solvent in recrystallization. |

| Aqueous | Water (pH < 4) | Low | Hydrophobic effect of nitrophenyl dominates; lack of zwitterion. |

| Aqueous (Basic) | Water (pH > 8) | High | Formation of soluble carboxylate salt ( |

| Non-Polar | Hexane, Heptane | Very Low | Lack of polar interactions; ideal anti-solvent . |

Experimental Protocol: Solubility Determination

For process scale-up, reliance on "visual" solubility is insufficient. The following Laser Dynamic Method is the industry standard for generating precise mole-fraction solubility data (

Methodology: Laser Monitoring Technique

This method minimizes human error by detecting the exact point of dissolution via laser transmittance intensity.

Equipment Required:

-

Jacketted glass vessel (50 mL) with precise temperature control (

K). -

Laser source and light intensity meter.

-

Magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Weigh a specific mass (

) of N-(4-Nitrophenyl)-L-proline and solvent ( -

Equilibration: Set temperature to 5 K below the estimated saturation point.

-

Heating Ramp: Increase temperature slowly (e.g., 0.2 K/min) while stirring.

-

Detection: Monitor laser transmittance. The solution is turbid (low transmittance) when solid is present.

-

Endpoint: Record the temperature (

) where transmittance hits a maximum plateau (clear solution). -

Iteration: Add more solute to the same mixture and repeat to generate a full solubility curve.

Visualization of Workflow

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

To interpolate solubility data for reactor design, experimental points must be fitted to thermodynamic models. The Modified Apelblat Equation is recommended for N-aryl amino acids due to its accuracy in correlating temperature-dependent solubility in polar solvents.

The Modified Apelblat Model

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[3][2]

- : Empirical model parameters derived from regression analysis.

Application:

-

Plot

vs -

Perform non-linear regression to find constants

. -

Use the equation to predict solubility at any temperature within the range (e.g., for cooling crystallization curves).

Purification & Recrystallization Strategy

The synthesis of N-(4-Nitrophenyl)-L-proline typically involves nucleophilic aromatic substitution on

Recommended Solvent Systems

Based on the solubility differential, the following systems are validated for purification:

-

System A (Anti-solvent Crystallization):

-

Solvent:Ethanol or Ethyl Acetate (Dissolves product at high T).

-

Anti-solvent:[4]Hexane or Water (Induces precipitation).

-

Protocol: Dissolve crude in hot Ethanol. Slowly add Water until turbidity persists. Cool to 4°C.

-

-

System B (Acid-Base Precipitation - "Chemical Purification"):

Process Flow Diagram

Figure 2: Recrystallization workflow utilizing temperature swing and anti-solvent addition.

References

-

Chemical Synthesis Context: Osinubi, A. D., et al. (2020).[6] "Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides." Research on Chemical Intermediates. (Describes the synthesis precursor and stability in alcoholic solvents).

-

General Solubility Methodology: Chen, Z. D., et al. (2014). "Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures." Applied Mechanics and Materials. (Establishes the laser monitoring protocol for proline derivatives).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat equation used in solubility fitting).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]

- 5. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

N-(4-Nitrophenyl)-L-proline spectral data (NMR, IR, Mass Spec)

Introduction: Elucidating the Molecular Architecture

N-(4-Nitrophenyl)-L-proline is a chiral synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structure, combining the rigid pyrrolidine ring of L-proline with the electron-deficient nitrophenyl moiety, makes it a valuable building block for synthesizing novel prolinamides and other complex molecules with potential biological activity.[1][2][3] The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development efforts.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize N-(4-Nitrophenyl)-L-proline: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will not only present the data but also delve into the causality behind the experimental choices and the interpretation of the resulting spectra, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Below is the chemical structure of N-(4-Nitrophenyl)-L-proline (C₁₁H₁₂N₂O₄, Molecular Weight: 236.22 g/mol ).[4][5]

Caption: Molecular structure of N-(4-Nitrophenyl)-L-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the unique chemical environment of each proton and carbon atom.

Expertise & Experience: The Rationale Behind the Experiment

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for N-(4-Nitrophenyl)-L-proline. Its high polarity effectively solubilizes the compound, and its ability to engage in hydrogen bonding allows for the observation of the acidic proton of the carboxylic acid group, which might otherwise be lost to exchange in solvents like D₂O. Standard 1D experiments for ¹H and ¹³C are sufficient for initial characterization, with 2D experiments like COSY (Correlation Spectroscopy) used to confirm proton-proton couplings.

Experimental Protocol: Acquiring High-Fidelity NMR Data

-

Sample Preparation: Dissolve approximately 10-15 mg of N-(4-Nitrophenyl)-L-proline in 0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024-2048 scans.

-

Process the data with a line broadening of 1-2 Hz.

-

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by two distinct regions: the downfield aromatic region and the upfield aliphatic region corresponding to the proline ring.

-

Aromatic Region (δ 6.8 - 8.2 ppm): The 4-nitrophenyl group presents a classic A₂B₂ system. The strong electron-withdrawing effect of the nitro group (NO₂) deshields the aromatic protons. The protons ortho to the nitro group (H-3', H-5') are shifted furthest downfield, appearing as a doublet. The protons meta to the nitro group (H-2', H-6'), which are ortho to the nitrogen atom of the proline ring, appear as another doublet at a slightly higher field.

-

Proline Ring (δ 2.0 - 4.6 ppm): The five protons of the pyrrolidine ring exhibit complex splitting patterns due to their diastereotopic nature and restricted rotation.

-

α-H (Cα-H): This proton is adjacent to the carboxylic acid and the nitrogen atom, appearing as a multiplet (typically a doublet of doublets) around 4.5 ppm.

-

δ-CH₂: These two protons are adjacent to the nitrogen atom linked to the aromatic ring. They are significantly deshielded and appear as complex multiplets around 3.5-4.0 ppm.

-

β-CH₂ and γ-CH₂: These four protons form a complex, overlapping multiplet system in the more upfield region of the aliphatic spectrum, typically between 2.0 and 2.5 ppm.

-

-

Carboxylic Acid Proton (δ ~12-13 ppm): A broad singlet corresponding to the acidic COOH proton is expected, though its presence and position can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | d | 2H | H-3', H-5' (Aromatic) |

| ~6.95 | d | 2H | H-2', H-6' (Aromatic) |

| ~4.50 | dd | 1H | α-H |

| ~3.5-4.0 | m | 2H | δ-CH₂ |

| ~2.0-2.5 | m | 4H | β-CH₂, γ-CH₂ |

| ~12.5 | br s | 1H | COOH |

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Caption: Key proton-proton couplings expected in a COSY spectrum.

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (δ ~173 ppm): The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield.

-

Aromatic Carbons (δ 110 - 155 ppm): Four signals are expected for the aromatic ring. The carbon attached to the nitro group (C-4') and the carbon attached to the proline nitrogen (C-1') are the most deshielded quaternary carbons. The two sets of protonated carbons (C-3'/C-5' and C-2'/C-6') appear in the 110-130 ppm range.

-

Proline Ring Carbons (δ 25 - 65 ppm):

-

Cα: Attached to the carboxyl group, this carbon appears around 60-65 ppm.

-

Cδ: Attached to the nitrogen, this carbon resonates around 48-52 ppm.

-

Cβ and Cγ: These carbons are the most shielded, appearing between 25 and 35 ppm.

-

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~173.0 | C=O (COOH) |

| ~152.0 | C-1' (Aromatic) |

| ~140.0 | C-4' (Aromatic) |

| ~126.0 | C-3', C-5' (Aromatic) |

| ~112.0 | C-2', C-6' (Aromatic) |

| ~62.0 | Cα |

| ~49.0 | Cδ |

| ~31.0 | Cβ |

| ~25.0 | Cγ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][8]

Experimental Protocol: Acquiring the Vibrational Fingerprint

-

Sample Preparation: Place a small amount of the solid N-(4-Nitrophenyl)-L-proline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Interpretation: Key Vibrational Modes

The IR spectrum of N-(4-Nitrophenyl)-L-proline is dominated by absorptions from the carboxylic acid, the nitro group, and the aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1520 | Strong | N-O asymmetric stretch | Nitro Group |

| ~1340 | Strong | N-O symmetric stretch | Nitro Group |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |

| 2850-3000 | Medium-Weak | C-H stretch | Aliphatic (Proline) |

| ~1250 | Medium | C-N stretch | Aryl-Amine |

Caption: Correlation of functional groups to their IR frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.[9]

Expertise & Experience: Choosing the Right Ionization

Electrospray ionization (ESI) is the preferred method for a polar molecule like N-(4-Nitrophenyl)-L-proline. It is a soft ionization technique that typically produces an intact molecular ion with minimal fragmentation in the source, allowing for clear determination of the molecular weight. ESI can be run in either positive or negative ion mode. For this molecule, both modes are viable: positive mode will yield the protonated molecule [M+H]⁺, while negative mode will yield the deprotonated molecule [M-H]⁻.

Experimental Protocol: Measuring Mass-to-Charge Ratio

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).

-

Acquisition:

-

Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

For fragmentation studies (MS/MS), isolate the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

-

Data Interpretation: Molecular Ion and Fragmentation Pathway

The molecular formula C₁₁H₁₂N₂O₄ gives an exact mass of 236.0797 Da.[4]

-

Full Scan MS:

-

In positive mode (ESI+), the base peak is expected at m/z 237.0875, corresponding to the [M+H]⁺ ion.

-

In negative mode (ESI-), the base peak is expected at m/z 235.0719, corresponding to the [M-H]⁻ ion.

-

-

Tandem MS (MS/MS): The fragmentation of proline-containing molecules can be complex.[10][11] A prominent fragmentation pathway involves the loss of the carboxyl group as CO₂ and H₂O.

-

A characteristic fragment would be the loss of 45 Da (-COOH) from the molecular ion, resulting in a fragment at m/z 191.

-

Table 4: Predicted Mass Spectrometry Data (ESI)

| Ion Mode | m/z (Calculated) | Ion |

|---|---|---|

| Positive | 237.0875 | [M+H]⁺ |

| Negative | 235.0719 | [M-H]⁻ |

| MS/MS of 237.0875 | 191.0920 | [M+H - HCOOH]⁺ |

Caption: A primary fragmentation route for N-(4-Nitrophenyl)-L-proline.

Synthesis Context: A Brief Overview

Understanding the synthesis provides context for the expected structure and potential impurities. A common and efficient method is the nucleophilic aromatic substitution of p-fluoronitrobenzene with L-proline under basic conditions.[1][2]

Caption: Common synthesis route for the target compound.

Conclusion

The structural elucidation of N-(4-Nitrophenyl)-L-proline is robustly achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy confirms the atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, including the carboxylic acid and nitro moieties. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. This comprehensive spectral dataset serves as an authoritative fingerprint for the molecule, ensuring its identity and purity for all applications in scientific research and development.

References

-

Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. ResearchGate. Available at: [Link][1]

-

Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. Available at: [Link][2]

-

Krishnan, S., et al. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Semantic Scholar. Available at: [Link][7]

-

Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. Available at: [Link][12]

-

Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent Progress in NMR Spectroscopy. Available at: [Link][13]

-

IMSERC. (n.d.). Amino Acids: Proline. Northwestern University. Available at: [Link][14]

-

PubChem. (n.d.). N-(4-nitrophenyl)-L-proline. National Center for Biotechnology Information. Available at: [Link][4]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. bmse000047. Available at: [Link][15]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. LibreTexts. Available at: [Link][6]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. organic-chemistry.org. Available at: [Link][3]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. INMA. Available at: [Link][8]

-

Bode, J. W. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Available at: [Link][16]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. bmse000947. Available at: [Link][17]

-

Biological Magnetic Resonance Bank. (n.d.). Trans 4 Hydroxy-L-proline at BMRB. bmse000966. Available at: [Link][18]

-

Wysocki, V. H. & Falaty, J. A. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. Available at: [Link][9]

-

SpectraBase. (n.d.). l-Proline - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link][19]

-

Wysocki, V. H. & Falaty, J. A. (2004). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Ohio State University. Available at: [Link][10]

-

Wysocki, V. H. & Falaty, J. A. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Available at: [Link][11]

-

Bokunia, V., et al. (2018). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI. Available at: [Link][20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 4. N-(4-nitrophenyl)-L-proline | C11H12N2O4 | CID 10933466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-Nitrophenyl)-L-proline | 122092-18-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sid.ir [sid.ir]

- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 9. researchgate.net [researchgate.net]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MR - Fluorine NMR study of proline-rich sequences using fluoroprolines [mr.copernicus.org]

- 14. Amino Acids: Proline [imserc.northwestern.edu]

- 15. bmse000047 L-Proline at BMRB [bmrb.io]

- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmse000947 L-Proline at BMRB [bmrb.io]

- 18. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 19. spectrabase.com [spectrabase.com]

- 20. mdpi.com [mdpi.com]

The Proline Paradigm: A Technical Guide to Enamine-Based Organocatalysis

Executive Summary

For decades, asymmetric catalysis was a duality: transition metal complexes and enzymes.[1] The year 2000 marked a paradigm shift with the emergence of organocatalysis —the use of small, chiral organic molecules to drive enantioselective transformations.[1][2][3] At the heart of this revolution was L-proline, a simple amino acid that mimics the activity of Class I aldolases.

This guide analyzes the discovery, mechanistic evolution, and practical application of proline-based organocatalysts.[4][5][6][7] It is designed for researchers requiring a rigorous understanding of why this chemistry works and how to deploy it with high fidelity.

Part 1: Historical Trajectory & The "Lost Years"

The history of proline catalysis is non-linear. It is a story of an early industrial discovery that lay dormant for thirty years before igniting a Nobel Prize-winning field.

The Industrial Roots (1971–1974)

In the early 1970s, two pharmaceutical groups independently discovered that L-proline could catalyze the asymmetric intramolecular aldol cyclization of achiral triketones.

-

Hoffmann-La Roche (Hajos & Parrish): Isolated the ketol intermediate (93% ee).

-

Schering AG (Eder, Sauer, & Wiechert): Performed the reaction under acidic conditions to yield the dehydration product (Wieland-Miescher ketone analogue).

This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , was the first highly enantioselective organocatalytic process.[6][7] However, the scientific community viewed it as a substrate-specific curiosity rather than a generalizable mode of activation.

The Renaissance (2000)

The field remained largely dormant until early 2000. Benjamin List , then at the Scripps Research Institute with Richard Lerner and Carlos Barbas III, hypothesized that if an antibody aldolase works via an enamine mechanism using an amine residue, a simple amino acid might do the same.

Simultaneously, David MacMillan (UC Berkeley) developed chiral imidazolidinones for Diels-Alder reactions, coining the term "organocatalysis."

The Breakthrough: List demonstrated the intermolecular aldol reaction between acetone and various aldehydes using 30 mol% L-proline. This proved that the HPESW reaction was not a special case but a manifestation of a general catalytic principle: Enamine Catalysis .

Figure 1: The historical timeline of organocatalysis, highlighting the transition from specific industrial application to generalizable methodology.

Part 2: Mechanistic Underpinnings[6]

Understanding the mechanism is critical for troubleshooting low yields or poor enantioselectivity. The reaction proceeds via an Enamine Cycle , distinct from the Lewis Acid activation used by metal catalysts.

The Houk-List Model

While early theories (Agami) suggested a two-proline mechanism, kinetic studies and DFT calculations by Kendall Houk established the single-proline model.

-

Enamine Formation: Proline condenses with the ketone (donor) to form a nucleophilic enamine.[5]

-

Transition State (The Critical Step): The carboxylic acid of the proline hydrogen-bonds to the aldehyde (acceptor). This creates a rigid, bicyclic transition state (Zimmerman-Traxler type) that dictates stereochemistry.

-

Hydrolysis: The C-C bond forms, generating an iminium intermediate, which hydrolyzes to release the product and regenerate proline.

Stereochemical Causality

-

Re-face Attack: The geometry of the tricyclic transition state forces the enamine to attack the Re-face of the aldehyde.

-

Role of Acid: The carboxylic acid is not just a proton donor; it is a "positioning arm" that holds the electrophile in a specific spatial arrangement. Esterifying the proline acid group destroys enantioselectivity.

Figure 2: The Enamine Catalytic Cycle. Note the regeneration of the catalyst following hydrolysis.[8]

Part 3: Validated Experimental Protocol

The following is a self-validating protocol for a standard Intermolecular Aldol Reaction (Acetone + 4-Nitrobenzaldehyde).

Reagent Table & Stoichiometry

| Component | Role | Equiv/Conc. | Critical Attribute |

| L-Proline | Catalyst | 20-30 mol% | Must be >99% ee. Finely ground. |

| Aldehyde | Electrophile | 1.0 equiv | Electron-deficient aldehydes react faster. |

| Ketone | Nucleophile/Solvent | 20 vol% or Solvent | Excess drives equilibrium (Le Chatelier). |

| DMSO/DMF | Co-Solvent | Balance | Polar aprotic solvents stabilize the zwitterionic catalyst. |

Step-by-Step Methodology

Objective: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

-

System Prep: Ensure all glassware is clean. While strict anhydrous conditions are not required (water is a byproduct), excessive ambient moisture can slow iminium hydrolysis.

-

Catalyst Solubilization:

-

Add L-Proline (0.3 equiv) to the reaction vessel.

-

Add DMSO (or DMF) and stir vigorously. Note: Proline is sparingly soluble; the reaction often starts as a suspension and clears as the enamine forms.

-

-

Reactant Addition:

-

Add Acetone (20 vol% of total solvent volume). Stir for 15 minutes to allow pre-equilibrium enamine formation.

-

Add 4-Nitrobenzaldehyde (1.0 equiv) in one portion.

-

-

Reaction Monitoring (Self-Validation):

-

TLC: Monitor disappearance of aldehyde (Rf ~0.6 in 3:1 Hex/EtOAc).

-

Visual Cue: The mixture often turns yellow/orange due to iminium intermediates.

-

Endpoint: Typically 12–24 hours at room temperature.

-

-

Workup:

-

Quench with saturated aqueous ammonium chloride (NH4Cl).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (critical to remove DMSO) and brine.

-

-

Purification: Silica gel chromatography.

-

Analytics:

-

Yield: Expected >85%.

-

ee Determination: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of proline. | Switch to DMSO; ensure vigorous stirring. |

| Low ee | Racemization of product or impure catalyst. | Avoid basic workup; check proline optical rotation. |

| Side Products | Dehydration to enone. | Lower temperature (0°C); reduce reaction time. |

Part 4: Impact on Drug Discovery

Proline organocatalysis fundamentally changed the "retrosynthetic logic" for medicinal chemists.

Access to Chiral Intermediates

The HPESW reaction allows for the rapid construction of the Wieland-Miescher ketone , a critical building block for:

-

Steroids: Cortisone and progesterone derivatives.

-

Terpenoids: Taxol analogues.

Advantages Over Metal Catalysis

-

Toxicity: No heavy metals (Pd, Pt, Rh) to purge from the final API (Active Pharmaceutical Ingredient).

-

Stability: Proline is air-stable and moisture-tolerant, unlike Lewis acids (e.g., TiCl4, BF3).

-

Cost: L-Proline is a commodity chemical (<

100/gram for chiral ligands).

Limitations

-

Catalyst Loading: High loading (10-30 mol%) is required compared to transition metals (<1 mol%).

-

Kinetics: Reactions are generally slower (hours/days).

-

Solvent Volume: Often requires high dilution or neat ketone to suppress side reactions.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[5][6][9][10] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[6] Link

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link

-

Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link

-

Houk, K. N., et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. Link

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455, 304–308. Link

-

Nobel Prize Outreach. (2021). Scientific Background on the Nobel Prize in Chemistry 2021: Enamine and Iminium Ion–Mediated Organocatalysis. Link

Sources

- 1. mathys-squire.com [mathys-squire.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nobelprize.org [nobelprize.org]

- 4. books.rsc.org [books.rsc.org]

- 5. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nobelprize.org [nobelprize.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

Whitepaper: The Nitrophenyl Group as a Modulator of Catalyst Reactivity: A Mechanistic and Application-Focused Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the nitrophenyl group into catalyst scaffolds represents a powerful tool for tuning reactivity, selectivity, and stability. As one of the most potent electron-withdrawing groups in organic chemistry, its influence extends across organocatalysis, transition metal catalysis, and biocatalysis.[1] This guide provides a comprehensive analysis of the multifaceted role of the nitrophenyl moiety. We will dissect its fundamental electronic and steric properties, explore its application in diverse catalytic systems, and provide actionable experimental protocols for its study and implementation. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to harness the unique characteristics of the nitrophenyl group for rational catalyst design and optimization.

Fundamental Properties of the Nitrophenyl Group

The efficacy of the nitrophenyl group as a reactivity modulator stems from its distinct electronic and steric characteristics, which are highly dependent on its position (ortho, meta, or para) on the phenyl ring.

Electronic Effects: A Powerful Electron Sink

The nitro group (–NO₂) is a quintessential electron-withdrawing group (EWG), exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect operates regardless of the substituent's position but weakens with distance.[1][2]

-

Resonance Effect (-M): When positioned ortho or para to a point of attachment, the nitro group can delocalize electron density from the ring via its pi system.[3][4] This delocalization stabilizes anionic intermediates and transition states, significantly impacting reaction rates. The meta position cannot participate in this direct resonance stabilization.[2][5]

The combined -I and -M effects make the nitrophenyl group a potent "electron sink," which can polarize adjacent bonds and activate substrates for chemical transformation.[1] In substituted phenols, for instance, an ortho or para nitro group dramatically increases acidity by stabilizing the resulting phenoxide ion through resonance.[3][4]

Steric Effects: The Impact of Position

While electronic effects are often paramount, the physical bulk of the nitro group cannot be ignored, particularly in the ortho position.

-

Ortho Position: A nitro group here can cause significant steric hindrance, potentially blocking access to a nearby catalytic center or forcing a specific conformation of a ligand.[6][7][8] This can be leveraged to enhance selectivity but may also reduce overall reaction rates.[7] In some cases, steric effects have been shown to dominate over electronic influences.[9]

-

Para Position: This position maximizes electronic effects with minimal steric interference, making it a common choice for catalyst modification.[8]

-

Meta Position: Offers a balance, providing a strong inductive effect with less steric bulk than the ortho position.[5]

Role in Key Catalytic Systems

The properties described above translate into tangible impacts on catalyst performance across various domains.

Transition Metal Catalysis

In transition metal complexes, nitrophenyl groups are typically incorporated into the supporting ligands. These ligands play a crucial role in modulating the electronic and steric environment of the metal center, which in turn dictates the catalyst's activity and selectivity.[10][11]

-

Modulating Metal Center Electron Density: Electron-withdrawing nitrophenyl groups on a ligand can decrease the electron density at the metal center. This can make the metal more electrophilic, enhancing its ability to activate substrates in reactions like nucleophilic attack.

-

Influencing Selectivity and Stability: The addition of a nitrophenyl moiety can lead to dramatic shifts in catalyst selectivity. In one study involving a macrocyclic cobalt complex for CO₂ reduction, modifying the ligand with a nitrophenyl group shifted the product selectivity from CO (98% faradaic efficiency) to H₂ (up to 76% faradaic efficiency).[12] However, this modification also reduced the electrochemical stability of the catalyst, highlighting the trade-offs inherent in catalyst design.[12]

Organocatalysis

The nitro group is a cornerstone of asymmetric organocatalysis, where it is used to activate substrates rather than being part of the catalyst itself.[1] Its strong electron-withdrawing nature is exploited in several key ways:

-

Activating C-H Bonds: The nitro group significantly lowers the pKa of α-protons on nitroalkanes, facilitating their deprotonation to form nucleophilic nitronates.[1]

-

Activating Alkenes: When conjugated to a double bond (as in nitroolefins), the nitro group renders the β-carbon highly electrophilic and susceptible to conjugate additions.[1] This strategy is fundamental to many C-C bond-forming reactions.

Biocatalysis and Enzyme Assays

In biocatalysis, nitrophenyl esters are widely used as colorimetric substrates to assay the activity of hydrolytic enzymes like proteases and lipases.[13][14][15][16] The principle relies on the cleavage of the ester bond to release 4-nitrophenol (or p-nitrophenol).[16] In basic solution, this product deprotonates to form the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-405 nm.[16][17] By monitoring the increase in this absorbance over time, enzyme kinetics can be precisely determined.[17]

Analytical Methodologies for Probing Reactivity

Quantifying the influence of the nitrophenyl group and other substituents is critical for rational catalyst design.

The Hammett Linear Free-Energy Relationship (LFER)

The Hammett equation is a powerful tool for correlating reaction rates with the electronic properties of meta- and para-substituted aromatic compounds.[14][18]

Equation: log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ indicates an EWG like the nitro group.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

Studies using a series of para-substituted nitrophenyl benzoate esters have employed Hammett plots to gain mechanistic insight into enzymatic hydrolysis.[13][15] A linear plot suggests a consistent reaction mechanism, while non-linearity can indicate a change in the rate-determining step or reaction mechanism as the electronic nature of the substituent is varied.[14][18]

| Substituent | Hammett Constant (σ_para) | Electronic Effect |

| –NO₂ | +0.78 | Strongly Withdrawing |

| –CN | +0.66 | Strongly Withdrawing |

| –Cl | +0.23 | Withdrawing |

| –H | 0.00 | Reference |

| –CH₃ | -0.17 | Donating |

| –OCH₃ | -0.27 | Donating |

| –NH₂ | -0.66 | Strongly Donating |

| Data sourced from studies on Hammett relationships.[13][14][18] |

Kinetic Analysis via UV-Vis Spectrophotometry

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) by a reducing agent like NaBH₄ is a widely used model reaction to evaluate catalyst performance.[17][19][20] The reaction is easily monitored as the yellow 4-nitrophenolate ion (λ_max ≈ 400 nm) is converted to the colorless 4-aminophenol (λ_max ≈ 300 nm).[17][20]

Experimental Protocols

Protocol: Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol

This protocol describes a standard method for assessing the catalytic activity of nanoparticles using the reduction of 4-nitrophenol as a model reaction.[17][20][21]

Materials:

-

4-nitrophenol (4-NP) stock solution (e.g., 1 mM in water)

-

Sodium borohydride (NaBH₄) solution (e.g., 100 mM in ice-cold water, prepare fresh before each use )

-

Catalyst suspension (e.g., 1 mg/mL in water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Baseline Measurement: In a quartz cuvette, mix 2.5 mL of deionized water and 0.3 mL of 1 mM 4-NP solution.

-

Formation of 4-Nitrophenolate: Add 0.2 mL of freshly prepared 100 mM NaBH₄ solution. The solution should immediately turn a bright yellow, indicating the formation of the 4-nitrophenolate ion. Record the UV-Vis spectrum from 250-550 nm. The peak absorbance at ~400 nm is your initial absorbance (A₀). Note that in the absence of a catalyst, this absorbance should remain stable for an extended period.[17][20]

-

Initiate Catalytic Reaction: To a new cuvette containing the same mixture of water and 4-NP, add a specific volume of the catalyst suspension (e.g., 50 µL of 1 mg/mL).

-

Start Monitoring: Initiate the reaction by adding 0.2 mL of the fresh NaBH₄ solution. Quickly mix by inverting the cuvette and immediately begin recording absorbance at 400 nm at fixed time intervals (e.g., every 30 seconds) for 10-30 minutes, or until the yellow color disappears.

-

Data Analysis: The concentration of NaBH₄ is in large excess, so the reaction can be treated with pseudo-first-order kinetics.[17] Plot ln(Aₜ/A₀) versus time (t), where Aₜ is the absorbance at time t. The slope of the resulting linear fit is equal to -k_app, where k_app is the apparent rate constant. This k_app value serves as a quantitative measure of the catalyst's activity.

Trustworthiness Note: A control experiment without the catalyst is essential to confirm that the reduction is indeed catalyzed and not proceeding spontaneously with NaBH₄ alone.[17][20] The linearity of the ln(Aₜ/A₀) vs. time plot validates the assumption of pseudo-first-order kinetics.

Protocol: General Synthesis of a Nitrophenyl-Functionalized Thiophene via Suzuki-Miyaura Coupling

This protocol provides a general method for introducing a nitrophenyl group onto a heterocyclic core, a common strategy in materials science and drug development.[10][22]

Materials:

-

2-Bromothiophene

-

4-Nitrophenylboronic acid

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Base (e.g., K₂CO₃, 2M aqueous solution)

-

Solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., 2-5 mol%).

-

Solvent and Base Addition: Add the organic solvent (e.g., dioxane) and the aqueous base solution via syringe.

-

Reaction: Heat the mixture with vigorous stirring at a specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-nitrophenyl)thiophene.[22]

Expertise Note: The choice of palladium catalyst, ligand, base, and solvent is crucial and can significantly affect yield and reaction time.[10] The inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Implications for Catalyst Design and Drug Development

The predictable and powerful effects of the nitrophenyl group make it an invaluable component in the medicinal chemist's and materials scientist's toolkit.

-

Rational Catalyst Tuning: By systematically varying the position and number of nitrophenyl groups on a ligand, researchers can fine-tune the electronic properties of a metal catalyst to optimize performance for a specific transformation.

-

Substrate Activation: In drug synthesis, nitrophenyl groups can be used as temporary activating groups. For example, p-nitrophenyl esters serve as activated components for forming amide bonds in peptide synthesis.[16]

-

Precursors for Key Functionalities: The nitro group itself is a versatile synthetic handle. It can be readily reduced to an amine (–NH₂), which is a common functional group in pharmaceuticals and a key building block for further derivatization.[1][23] The reduction of nitrophenols to aminophenols is a key step in the synthesis of drugs like paracetamol.[16]

Conclusion

The nitrophenyl group is far more than a simple substituent; it is a strategic tool for the precise manipulation of catalyst reactivity. Its strong, position-dependent electronic and steric effects allow for the rational design of catalysts with tailored properties. From enhancing the electrophilicity of metal centers to activating substrates in organocatalytic reactions and serving as a reliable reporter in enzyme assays, its applications are broad and impactful. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage the nitrophenyl group in the development of next-generation catalysts for chemical synthesis and drug discovery.

References

- Switching Catalyst Selectivity via the Introduction of a Pendant Nitrophenyl Group. (2022). PubMed.

- (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.).

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo

- Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... (n.d.).

- Asymmetric Organocatalysis and the Nitro Group Functionality. (n.d.). Thieme.

- Hammett equ

- How do electron-withdrawing groups, like nitro groups, impact the acidic strength of substituted phenols, and why is the effect more pronounced at ortho and para positions?. (2024). Discussion Forum.

- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. (2018). RSC Publishing.

- Kinetic analysis of the reduction of 4-nitrophenol catalyzed by Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes. (2015). RSC Publishing.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Catalytic Reduction of p-Nitrophenol on MnO₂/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. (n.d.). MDPI.

- Ortho, Para, Meta. (n.d.). Chemistry Steps.

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene. (2021). YouTube.

- Ortho-para directors I (video). (n.d.). Khan Academy.

- Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe₃O₄-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Applic

- Alcohols, Phenols and Ethers. (n.d.). NCERT.

- 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube.

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (n.d.). ACS Omega.

- 4-Nitrophenol. (2023). Wikipedia.

- Though the nitro group is electron-withdrawing by resonance, when... (2024). Study Prep in Pearson+.

- Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI.

- Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (n.d.). PMC.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Switching Catalyst Selectivity via the Introduction of a Pendant Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. emerginginvestigators.org [emerginginvestigators.org]

- 16. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 17. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]

- 18. Hammett equation - Wikipedia [en.wikipedia.org]

- 19. Kinetic analysis of the reduction of 4-nitrophenol catalyzed by Au/Pd nanoalloys immobilized in spherical polyelectrolyte brushes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

- 23. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]

Technical Guide: Stereochemistry & Applications of N-(4-Nitrophenyl)-L-proline

This guide provides a rigorous technical analysis of N-(4-Nitrophenyl)-L-proline , a critical chiral scaffold in asymmetric synthesis and a precursor to advanced non-linear optical (NLO) materials.

Executive Technical Summary

N-(4-Nitrophenyl)-L-proline (CAS: 122092-18-6) is a derivative of L-proline characterized by the substitution of the secondary amine proton with a para-nitrophenyl group. Unlike unsubstituted L-proline, which acts as a robust organocatalyst via enamine intermediates, the N-(4-nitrophenyl) derivative exhibits distinct electronic and steric profiles due to the strong electron-withdrawing nature of the nitroarene moiety.

Crucial Distinction: Researchers must distinguish this compound (the carboxylic acid) from its reduced alcohol derivative, N-(4-Nitrophenyl)-L-prolinol (NPP) , which is a famous non-linear optical crystal. The acid form discussed here serves primarily as a chiral resolving agent, a specialized ligand precursor, and a probe for electronic effects in aminocatalysis.[1]

Molecular Architecture & Stereochemical Elements

Absolute Configuration

The molecule retains the (S)-configuration at the

Conformational Dynamics: The N-Aryl Bond

The stereochemistry of N-(4-Nitrophenyl)-L-proline is dominated by the interaction between the pyrrolidine ring and the nitrobenzene system.

-

Nitrogen Hybridization: In standard proline, the nitrogen is

-hybridized (pyramidal).[1] In N-(4-Nitrophenyl)-L-proline, the lone pair on the nitrogen participates in strong resonance with the para-nitro group (a "push-pull" system). This imparts significant partial double-bond character to the -

Ring Pucker (Endo vs. Exo): The planarization of the nitrogen constrains the pyrrolidine ring. To minimize steric clash between the ortho-hydrogens of the phenyl ring and the

-carboxylate, the ring typically adopts a specific envelope conformation. X-ray studies of similar N-aryl prolines suggest a preference for the C

Electronic Deactivation

The 4-nitro group (

-

pKa Shift: The basicity of the amine is negligible compared to L-proline.

-

Catalytic Implications: While L-proline readily forms enamines with carbonyls (the basis of organocatalysis), N-(4-Nitrophenyl)-L-proline is a poor enamine catalyst because the nitrogen lone pair is delocalized into the aromatic ring, making the initial nucleophilic attack on aldehydes kinetically unfavorable.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on a chemoselective

Experimental Workflow

Reagents: L-Proline, 1-Fluoro-4-nitrobenzene, Potassium Carbonate (

-

Preparation: Dissolve L-Proline (1.0 equiv) and

(2.0 equiv) in a 1:1 mixture of water and ethanol. The base deprotonates the carboxylic acid and the amine, ensuring the proline is in its nucleophilic form. -

Addition: Add 1-Fluoro-4-nitrobenzene (1.05 equiv) dropwise. The fluorine atom is an excellent leaving group for

due to the high electronegativity stabilizing the Meisenheimer complex transition state. -

Reflux: Heat the mixture to mild reflux (70-80°C) for 4-6 hours. Monitor by TLC (visualize with UV due to the nitro group).

-

Workup: Acidify the solution to pH ~2-3 with 1M HCl to precipitate the product (the zwitterion collapses to the free acid form, which is less soluble in water).

-

Purification: Recrystallize from Ethanol/Water to obtain yellow crystals.

Reaction Visualization

The following diagram illustrates the

Caption: The

Applications & Functional Roles

Chiral Resolution Agent

Due to its rigid structure and the presence of both a hydrogen bond donor (COOH) and acceptor (

-

Mechanism: It forms diastereomeric salts with racemic bases.[1] The rigidity of the N-aryl group amplifies the solubility differences between the

and

Probe for Electronic Effects in Catalysis

While not a high-turnover catalyst itself, this molecule is used to study the "Proline Effect." By comparing its reactivity to L-proline, researchers isolate the importance of nitrogen basicity in the catalytic cycle.

-

Observation: The drastic drop in catalytic efficiency of the N-(4-nitrophenyl) derivative in aldol reactions confirms that a high-energy nitrogen lone pair is essential for enamine formation.

Precursor to NLO Materials (NPP)

Reduction of the carboxylic acid to the primary alcohol yields N-(4-Nitrophenyl)-L-prolinol (NPP) .

-

Significance: NPP crystallizes in a non-centrosymmetric space group (

) with optimal molecular alignment for Second Harmonic Generation (SHG).[1] The "acid" precursor discussed here is the chiral pool source for this material.

Comparative Data Analysis

The following table contrasts the electronic and physical properties of N-(4-Nitrophenyl)-L-proline with its parent compound, highlighting why their reactivities differ.

| Feature | L-Proline | N-(4-Nitrophenyl)-L-Proline | Impact on Reactivity |

| Nitrogen Hybridization | Reduced steric flexibility. | ||

| N-Lone Pair Availability | High (Nucleophilic) | Low (Delocalized) | Inhibits enamine formation.[1] |

| pKa (COOH) | ~1.99 | < 1.99 (Estimated) | Acid is more acidic due to electron withdrawal.[1] |

| Primary Application | Organocatalysis | Chiral Resolution / NLO Precursor | Distinct functional utility.[1] |

| UV-Vis Absorption | Transparent in Visible | Strong Abs (Yellow) | Useful for tracking/detection. |

Catalytic Cycle Logic (Negative Control)

To understand why this molecule is often used as a negative control or mechanistic probe, we visualize the stalled catalytic cycle compared to standard proline catalysis.[1]

Caption: The electron-withdrawing nitro group prevents the formation of the reactive enamine intermediate, distinguishing it from standard L-proline.

References

-

Cassaro, R. A. F., et al. (2010).[1] "Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media." Journal of the Brazilian Chemical Society, 21(9).[1] Link (Verified via ResearchGate context).

-

Zyss, J., Nicoud, J. F., & Coquillay, M. (1984).[1] "Chirality and hydrogen bonding in molecular crystals for phase-matched second-harmonic generation: N-(4-nitrophenyl)-(L)-prolinol (NPP)." Journal of Chemical Physics, 81, 4160.[1] Link[1]

-

Sowmya, S., et al. (2013).[1] "Crystal structure of L-proline p-nitrophenol." Acta Crystallographica Section E, 69(10).[1] Link

-

PubChem. "N-(4-Nitrophenyl)-L-proline Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. "L-Proline Derivatives and Applications in Chiral Resolution." Technical Bulletin. Link

Sources

Methodological & Application

Application Notes and Protocols: N-(4-Nitrophenyl)-L-proline in Asymmetric Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of N-Aryl Proline Catalysts in Asymmetric Synthesis

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules for the pharmaceutical and agrochemical industries. In the realm of organocatalysis, L-proline has been recognized as a remarkably effective and environmentally benign catalyst for a variety of asymmetric transformations, including the Michael addition.[1] Its mode of action, proceeding through a chiral enamine intermediate, has inspired the development of a vast array of proline derivatives designed to enhance reactivity and stereoselectivity.[2][3]

Among these derivatives, N-substituted prolines have garnered significant attention. Modification at the nitrogen atom allows for the fine-tuning of the catalyst's steric and electronic properties. This guide focuses on a specific, electronically modified catalyst: N-(4-Nitrophenyl)-L-proline . The introduction of the electron-withdrawing 4-nitrophenyl group is hypothesized to modulate the electronic character of the proline nitrogen, influencing the stability and reactivity of the key enamine intermediate and, consequently, the stereochemical outcome of the reaction.

These application notes provide a comprehensive overview of the theoretical basis, synthesis, and a detailed, representative protocol for the application of N-(4-Nitrophenyl)-L-proline in asymmetric Michael addition reactions.

Mechanism of Action: Enamine Catalysis with an Electronic Twist

The catalytic cycle of N-(4-Nitrophenyl)-L-proline in a Michael addition reaction follows the well-established enamine catalysis pathway.[4] The key steps are outlined below:

-

Enamine Formation: The secondary amine of N-(4-Nitrophenyl)-L-proline reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a chiral enamine intermediate. The electron-withdrawing nature of the 4-nitrophenyl group is expected to decrease the electron density on the proline nitrogen, potentially influencing the rate of enamine formation and its nucleophilicity.

-

Michael Addition: The nucleophilic enamine attacks the β-carbon of an electron-deficient alkene (the Michael acceptor, e.g., a nitroolefin or an enone). The stereochemistry of this step is directed by the chiral environment of the proline backbone. The transition state is stabilized by a hydrogen bond between the carboxylic acid proton of the catalyst and the acceptor, which also enhances the electrophilicity of the Michael acceptor.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the N-(4-Nitrophenyl)-L-proline catalyst, allowing it to re-enter the catalytic cycle.

dot digraph "Michael Addition Catalytic Cycle" { graph [fontname="Arial", fontsize=12, label="Catalytic Cycle of N-(4-Nitrophenyl)-L-proline in Michael Addition", labelloc=t, pad="0.5", nodesep="0.6", ranksep="0.8"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Catalytic Cycle for Michael Addition"

Synthesis of N-(4-Nitrophenyl)-L-proline

The synthesis of N-(4-Nitrophenyl)-L-proline can be achieved through a nucleophilic aromatic substitution reaction between L-proline and an activated nitroaromatic compound. A reliable method involves the condensation of L-proline with p-fluoronitrobenzene under basic conditions.[5][6]

Protocol: Synthesis of N-(4-Nitrophenyl)-L-proline

Materials:

-

L-proline

-

p-Fluoronitrobenzene

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-proline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and ethanol.

-

To this solution, add p-fluoronitrobenzene (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-Nitrophenyl)-L-proline.

-

The crude product can be purified by recrystallization.

Application in Asymmetric Michael Addition: A Representative Protocol

While specific literature detailing the use of N-(4-Nitrophenyl)-L-proline as a catalyst for Michael additions is not abundant, a general protocol can be adapted from established procedures for other proline derivatives.[7] The following is a representative protocol for the asymmetric Michael addition of a ketone to a nitroolefin. Researchers should note that optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

-

N-(4-Nitrophenyl)-L-proline (catalyst)

-

Cyclohexanone (Michael donor)

-

β-Nitrostyrene (Michael acceptor)

-

Solvent (e.g., DMSO, CH₂Cl₂, Toluene - screening is recommended)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a stirred solution of β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) in a reaction vial, add cyclohexanone (2.0 mmol, 2.0 eq).

-

Add N-(4-Nitrophenyl)-L-proline (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired γ-nitro ketone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Expected Outcomes and Optimization Parameters

The performance of N-(4-Nitrophenyl)-L-proline as a catalyst is expected to be influenced by several factors. The following table outlines key parameters and their potential impact on the reaction outcome, based on general principles of proline catalysis.

| Parameter | General Trend and Considerations | Expected Outcome with N-(4-Nitrophenyl)-L-proline |

| Catalyst Loading | Typically 5-30 mol%. Higher loading can increase reaction rate but also cost. | Optimization is crucial. Start with 10-20 mol% and adjust based on conversion. |

| Solvent | Highly influential on stereoselectivity. Polar aprotic solvents (e.g., DMSO, DMF) are often effective. | The increased polarity of the catalyst may favor polar solvents. A solvent screen is essential. |

| Temperature | Lower temperatures generally lead to higher enantioselectivity but longer reaction times. | Reactions can be attempted at room temperature initially, with cooling to 0 °C or below to improve ee. |

| Substrate Scope | Ketones and aldehydes as donors; nitroolefins and enones as acceptors. Steric hindrance can affect reactivity. | The catalyst is expected to be effective for a range of substrates, similar to other proline derivatives. |

Experimental Workflow and Logic

The successful application of N-(4-Nitrophenyl)-L-proline in asymmetric Michael additions relies on a systematic experimental approach.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, the following self-validating practices are recommended:

-

Control Experiments: Run the reaction in the absence of the catalyst to confirm its catalytic role. A racemic or no product should be observed.

-

Use of Unmodified L-proline: Perform the reaction with L-proline under identical conditions to establish a baseline for comparison and to evaluate the effect of the 4-nitrophenyl substituent.

-

Consistent Analysis: Use calibrated and validated analytical instrumentation (NMR, HPLC) for accurate determination of yield, dr, and ee.

-

Reproducibility: Repeat key experiments to ensure the consistency of the results.

Conclusion and Future Outlook

N-(4-Nitrophenyl)-L-proline represents an intriguing, electronically modified organocatalyst with potential for application in asymmetric Michael addition reactions. The electron-withdrawing nature of the 4-nitrophenyl group offers a handle for fine-tuning the catalyst's performance. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the catalytic potential of this and other N-aryl proline derivatives. Further studies are warranted to fully elucidate the substrate scope and to directly compare its efficacy against a broader range of existing organocatalysts. Such investigations will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the development of efficient and selective methods for the synthesis of valuable chiral compounds.

References

-

Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]

-

Osinubi, A. D., Izunobi, J. U., Bao, X., Familoni, O. B., & Ma, G. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]

-

Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective Direct Aldol Reaction of a Broad Scope of Substrates Catalyzed by l-Prolinamides. Journal of the American Chemical Society, 126(17), 5262–5263. [Link]

-

Wagner, M., Contie, Y., Ferroud, C., & Revial, G. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]

-

Wikipedia. (2023). Proline organocatalysis. [Link]

-

Yang, H., & Wong, M. W. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry, 10(16), 3229-3235. [Link]

-

Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the asymmetric conjugate addition of carbon nucleophiles. Chemical Society Reviews, 36(1), 46-57. [Link]

-

MDPI. (n.d.). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

-

Wagner, M., Contie, Y., Ferroud, C., & Revial, G. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]

-

Al-Momani, L. A. (2020). Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

-

Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2023). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

-

Valero, G., Schimer, J., Císařová, I., Veselý, J., & Moyano, A. (2010). Highly Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Novel trans-4-Hydroxy-l-proline-Derived Organocatalyst. European Journal of Organic Chemistry, 2010(28), 5433-5443. [Link]

-

Han, B., Li, J.-L., Ma, C., Zhang, S.-W., & Chen, Y.-C. (2011). Organocatalytic Asymmetric Michael Addition of “Unreactive” Ketones to Nitroolefins: A Simple and Effective Method for the Synthesis of Chiral γ-Nitro Ketones. Angewandte Chemie International Edition, 50(41), 9771-9775. [Link]

-

Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link]

-

Mielgo, A., & Palomo, C. (2005). Enantioselective direct Michael addition of ketones to nitroalkenes catalyzed by chiral primary-secondary diamine-Brønsted acid salts. Chemistry - A European Journal, 11(22), 6536-6544. [Link]

-

ACS Publications. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by conjugate addition. [Link]

-

Afonso, C. A. M., Branco, L. C., & Marques, M. M. B. (2017). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 22(12), 2187. [Link]

-

Das, T., Mohapatra, S., Mishra, N. P., & Raiguru, B. P. (2023). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Proline Derivatives in Organic Synthesis. [Link]

-

Osinubi, A. D., Izunobi, J. U., Bao, X., Familoni, O. B., & Ma, G. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

Sources

- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

applications of N-(4-Nitrophenyl)-L-proline in peptide synthesis

Application Note: N-(4-Nitrophenyl)-L-proline in Peptidomimetics and Structural Biology

Executive Summary

N-(4-Nitrophenyl)-L-proline (CAS: 122092-18-6) is a specialized non-proteinogenic amino acid derivative used primarily in peptidomimetic drug design and structural biology. Unlike standard proline derivatives used for chain elongation (e.g., Fmoc-Pro-OH), this compound features a 4-nitrophenyl group directly attached to the pyrrolidine nitrogen. This substitution drastically alters the electronic and steric properties of the amino acid, rendering the nitrogen non-nucleophilic. Consequently, it serves three critical functions in peptide science:

-

N-Terminal Capping: It acts as a permanent "terminator" for peptide chains, providing proteolytic stability and a hydrophobic cap.

-

Chromogenic/Spectroscopic Probe: The p-nitroaniline chromophore serves as a built-in spectroscopic handle (

nm). -

Pharmacophore Scaffold: It is the core intermediate for the synthesis of N-(4-nitrophenyl)-L-prolinamides , a class of compounds exhibiting potent anticancer and antimicrobial activity.

Chemical Properties & Mechanistic Insight

Structural Unique Selling Proposition (USP)

The attachment of the electron-withdrawing 4-nitrophenyl group to the proline nitrogen creates a vinylogous amide-like system (specifically, a p-nitroaniline moiety).

-

Deactivated Amine: The nitrogen lone pair is delocalized into the nitrophenyl ring. This makes the nitrogen non-basic and non-nucleophilic under standard peptide coupling conditions. It cannot react with activated esters; therefore, this residue must be located at the N-terminus or used as a discrete scaffold.

-

Cis/Trans Isomerism: The bulky N-aryl group influences the cis/trans ratio of the amide bond when the carboxyl group is coupled to another residue, often favoring the trans conformer due to steric clash between the aryl ring and the peptide backbone.

Visualizing the Synthetic Logic

Figure 1: Synthetic workflow and downstream utility of N-(4-Nitrophenyl)-L-proline. The pathway highlights the transformation from a nucleophilic amino acid to a deactivated structural unit.

Experimental Protocols

Protocol A: Synthesis of N-(4-Nitrophenyl)-L-proline

Context: This is the foundational step to generate the building block from inexpensive L-proline and Sanger's reagent.

Reagents:

-

L-Proline (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Sodium Bicarbonate (

) -

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve L-Proline (10 mmol, 1.15 g) and

(25 mmol, 2.1 g) in 20 mL of water. -

Addition: Prepare a solution of 1-fluoro-4-nitrobenzene (10 mmol, 1.41 g) in 20 mL of ethanol. Add this dropwise to the aqueous proline solution with vigorous stirring.

-

Note: The solution will turn yellow/orange as the reaction proceeds.

-

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The spot for 1-fluoro-4-nitrobenzene should disappear. -

Workup:

-

Evaporate the ethanol under reduced pressure.

-